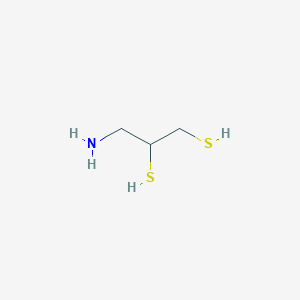

3-Aminopropane-1,2-dithiol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

15049-98-6 |

|---|---|

Molecular Formula |

C3H9NS2 |

Molecular Weight |

123.25 g/mol |

IUPAC Name |

3-aminopropane-1,2-dithiol |

InChI |

InChI=1S/C3H9NS2/c4-1-3(6)2-5/h3,5-6H,1-2,4H2 |

InChI Key |

XVEUMDGQLIUQAE-UHFFFAOYSA-N |

Canonical SMILES |

C(C(CS)S)N |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Aminoalkyldithiols

3-Aminopropane-1,2-dithiol is classified as an aminoalkyldithiol. Its structure features a three-carbon propane (B168953) backbone. A primary amine group (-NH₂) is attached to the third carbon, while two thiol groups (-SH) are located on the first and second carbons. The presence of thiols on adjacent carbons makes it a vicinal dithiol.

According to IUPAC nomenclature, the compound is named This compound . The numbering of the carbon chain begins at the end closest to the principal functional groups, which in this case are the thiols.

The molecule's structure, with two strong metal-binding thiol groups and a reactive amine group, suggests its potential as a tridentate chelating agent, capable of forming stable complexes with various metal ions.

Fundamental Research Questions and Objectives Pertaining to 3 Aminopropane 1,2 Dithiol

Given the limited direct research on 3-Aminopropane-1,2-dithiol, its scientific interest is primarily driven by its potential as a multifunctional chelating agent and synthetic building block. The core research objectives are centered on elucidating its unique chemical behaviors and exploring its utility in various applications.

Key research questions include:

Coordination Chemistry: How does this compound coordinate with different essential and toxic metal ions (e.g., Fe, Cu, Zn, Pb, Hg)? The presence of three potential donor atoms (two sulfur, one nitrogen) suggests it could act as a versatile tridentate ligand. Investigating the stability constants, coordination geometry, and redox activity of its metal complexes is a primary objective. semanticscholar.org

Multifunctional Chelating Agents: Can this molecule be developed into a therapeutic chelator? Research into chelating agents for neurodegenerative diseases, where metal-induced oxidative stress is a factor, focuses on molecules that can sequester harmful metal ions. sigmaaldrich.com A key objective would be to determine if this compound or its derivatives can cross biological barriers and selectively bind metals in pathological environments.

Synthetic Applications: What new molecules can be synthesized from this compound? The differential reactivity of the amine and thiol groups allows for selective chemical modifications. This could enable its use as a scaffold for creating more complex structures, such as targeted radiopharmaceuticals or specialized polymers.

Comparative Analysis: How do the properties of this compound compare to its oxygen analog, 3-Amino-1,2-propanediol (B146019)? A direct comparison of their metal-binding affinities, solubility, and the chemical properties of their derivatives would provide valuable structure-activity relationship data.

Significance of the Thiol and Amine Functionalities in Chemical Systems

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of this compound allows for the logical disconnection of the target molecule into simpler, more readily available starting materials. The primary disconnections involve the carbon-sulfur and carbon-nitrogen bonds.

Scheme 1: Retrosynthetic Disconnections for this compound

C-S Disconnection: Disconnecting the two C-S bonds suggests a 3-carbon backbone with electrophilic centers at C1 and C2, and a nucleophilic amine at C3. This points towards precursors such as 3-amino-1,2-dihalopropanes or a protected amino-epoxide/episulfide. The sulfur atoms can be introduced using a suitable sulfur nucleophile.

C-N Disconnection: Alternatively, disconnecting the C-N bond suggests a 1,2-dithiolpropane backbone with a leaving group at the C3 position, which can be displaced by an amine nucleophile.

Disulfide Bond Formation: A strategy involving the formation of a disulfide bond as a stable intermediate can also be envisioned. This would require a final reduction step to yield the free dithiol.

These retrosynthetic pathways form the basis for the classical synthetic routes discussed in the following sections.

Classical Organic Synthesis Routes

Based on the retrosynthetic analysis, several classical organic synthesis routes can be proposed for the preparation of this compound.

Thiolation of Halogenated Precursors

One of the most direct approaches involves the nucleophilic substitution of halogen atoms in a suitable precursor with a sulfur nucleophile. A plausible starting material would be 3-amino-1,2-dichloropropane or its N-protected analogue.

The reaction would typically proceed by treating the dihalogenated precursor with a source of hydrosulfide (B80085) anion (SH⁻), such as sodium hydrosulfide (NaSH) or potassium hydrosulfide (KSH). Alternatively, thiourea (B124793) can be used to form an isothiouronium salt intermediate, which is then hydrolyzed under basic conditions to yield the thiol. The use of a protected amine, such as a phthalimide (B116566) or a carbamate, is often necessary to prevent side reactions with the amine group.

Table 1: Proposed Synthesis via Thiolation of a Halogenated Precursor

| Step | Precursor | Reagents and Conditions | Intermediate/Product |

| 1 | 3-Amino-1,2-propanediol | HCl, SOCl₂ | 3-Amino-1,2-dichloropropane hydrochloride |

| 2 | 3-Amino-1,2-dichloropropane | 1. NaSH (excess), Ethanol, reflux2. Acid/base workup | This compound |

This route is analogous to the well-established synthesis of 3-amino-1,2-propanediol from 3-chloro-1,2-propanediol (B139630) and ammonia (B1221849). researchgate.netgoogle.com

Reduction of Disulfide Intermediates

To circumvent the challenges associated with handling reactive free thiols, a synthetic strategy can be designed to proceed through a more stable disulfide intermediate. This disulfide can be formed and purified before being reduced in the final step to yield the desired dithiol.

For instance, reacting a 3-amino-1,2-dihalopropane with sodium disulfide (Na₂S₂) would lead to the formation of a cyclic disulfide. Subsequent reduction of this disulfide ring with a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or dithiothreitol (B142953) (DTT), would yield this compound.

Ring-Opening Reactions of Sulfur-Containing Heterocycles

The ring-opening of strained sulfur-containing heterocycles, such as thiiranes (episulfides), provides another viable route. A potential precursor for this approach is 2-(aminomethyl)thiirane.

The reaction of 2-(aminomethyl)thiirane with a sulfur nucleophile like hydrosulfide would lead to the opening of the thiirane (B1199164) ring, installing the second thiol group. The regioselectivity of the ring-opening is a critical factor and is generally influenced by the reaction conditions (acidic or basic). Under basic or neutral conditions, the nucleophile typically attacks the less substituted carbon of the thiirane ring. libretexts.org This is analogous to the well-documented ring-opening of epoxides. rsc.orgorganic-chemistry.org

Table 2: Proposed Synthesis via Thiirane Ring-Opening

| Step | Precursor | Reagents and Conditions | Product |

| 1 | 2-(Aminomethyl)oxirane | KSCN, H₂O, heat | 2-(Aminomethyl)thiirane |

| 2 | 2-(Aminomethyl)thiirane | 1. NaSH, Ethanol2. Neutralization | This compound |

Amination of Dithiol Precursors

This approach is the reverse of the thiolation strategy, where the amino group is introduced in the final step. The synthesis would commence with a precursor containing the 1,2-dithiol functionality and a suitable leaving group at the C3 position, such as 3-chloro-1,2-propanedithiol.

The dithiol precursor could potentially be synthesized from epichlorohydrin. The amination would then be achieved by reacting this precursor with ammonia or a protected amine equivalent. Due to the high nucleophilicity of the thiol groups, they would need to be protected, for example, as acetyl or benzyl (B1604629) thioethers, prior to the amination step. The protecting groups would then be removed in the final step to yield the target molecule.

Stereoselective Synthesis of Chiral Enantiomers

This compound possesses a chiral center at the C2 position, and therefore exists as a pair of enantiomers, (R)-3-aminopropane-1,2-dithiol and (S)-3-aminopropane-1,2-dithiol. The synthesis of enantiomerically pure forms is of significant interest and can be approached through several strategies.

One common method involves the use of a chiral starting material from the "chiral pool." For example, enantiomerically pure (R)- or (S)-epichlorohydrin can be used as a precursor. The stereochemistry of the starting material would then be carried through the synthetic sequence to yield the desired enantiomer of the final product.

Another approach is the use of chiral catalysts or auxiliaries to induce stereoselectivity in the reaction. For instance, asymmetric dihydroxylation of an appropriate allyl amine derivative, followed by conversion of the diol to a dithiol, could be a potential route. The Sharpless asymmetric dihydroxylation is a powerful tool for creating chiral diols from alkenes. uni-muenster.de A similar strategy for aminohydroxylation could also be envisioned.

The stereoselective synthesis of vicinal amino alcohols is a well-developed field, and many of these principles can be adapted for the synthesis of aminodithiols. nih.govrsc.org This often involves the diastereoselective reaction of a chiral substrate or the use of a chiral catalyst to control the formation of the new stereocenter.

In-Depth Article on the Synthesis of this compound Unattainable Due to Lack of Available Scientific Literature

A comprehensive review of scientific databases and chemical literature reveals a significant scarcity of published research on the synthesis of the specific chemical compound this compound. Despite extensive searches for synthetic methodologies—including asymmetric transformations, chiral auxiliary approaches, enzymatic syntheses, and green chemistry applications—no specific, detailed findings for this particular dithiol compound could be located.

The user's request for a detailed article structured around advanced synthetic strategies for this compound cannot be fulfilled at this time. The available literature predominantly focuses on its structural analog, 3-Amino-1,2-propanediol , which features hydroxyl (-OH) groups instead of the thiol (-SH) groups present in the requested compound. Information regarding the synthesis of the diol is plentiful, covering various methods from catalytic and enzymatic to green chemistry approaches chemicalbook.comnih.govgoogle.comresearchgate.net. However, these methodologies are not directly transferable to the synthesis of a dithiol, which involves significantly different chemical challenges related to the reactivity and oxidation sensitivity of sulfur compounds.

Searches for related sulfur-containing compounds, such as 2,3-dimercaptopropane-1-sulfonic acid, 1,3-propanedithiol, and various dithiolethiones, also failed to yield specific procedures for the synthesis of this compound mdpi.comgoogle.comwikipedia.org.

The creation of a scientifically accurate and informative article, as per the user's detailed outline, is contingent on the existence of peer-reviewed research and established synthetic protocols. Without such foundational data for this compound, any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and rigor.

Therefore, until research on the synthesis of this compound is published and becomes accessible, it is not possible to provide the requested article.

Isolation and Purification Techniques for Synthetic Products

The purification of dithiols requires specific techniques to handle their reactivity, particularly their propensity for oxidation into disulfides. The presence of an amine group in the target molecule adds another layer of complexity, as it can influence the compound's polarity and reactivity.

Chromatography: High-performance liquid chromatography (HPLC) is a powerful technique for the purification and analysis of thiols and dithiols. nih.gov

Reversed-Phase HPLC: A common method would utilize a C18 column with a gradient elution system. nih.gov The mobile phase often consists of an aqueous solution with an organic modifier like acetonitrile (B52724), and an acid (e.g., formic acid) to ensure the amine group is protonated. nih.gov

Ion-Exchange Chromatography: Given the basic nature of the amine group, cation-exchange chromatography could be an effective purification step.

Electrochemical Detection: HPLC systems equipped with dual electrochemical detectors are particularly effective for the simultaneous measurement of thiols and their corresponding disulfides, which is crucial for assessing the purity and stability of the final product. nih.govacs.org

Distillation: For thermally stable, volatile compounds, vacuum distillation can be an effective method for purification on a larger scale. google.com This technique separates compounds based on differences in their boiling points under reduced pressure, which helps to prevent decomposition at high temperatures.

Recrystallization: If the final product or a protected intermediate is a solid, recrystallization can be an excellent method for achieving high purity. This technique relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.

The table below summarizes common purification techniques applicable to aminodithiols.

Table 2: Purification Techniques for Aminodithiols

| Technique | Principle | Typical Stationary/Mobile Phase or Conditions | Application Notes |

| Reversed-Phase HPLC | Partitioning based on polarity | Stationary Phase: C18 silica (B1680970) gelMobile Phase: Acetonitrile/Water gradient with 0.1% Formic Acid nih.gov | Effective for high-purity isolation and analysis. The acidic mobile phase helps to manage the reactivity of the amine. |

| Ion-Exchange Chromatography | Separation based on charge | Stationary Phase: Strong or weak cation exchanger | Useful for separating the basic amine-containing product from non-basic impurities. |

| Vacuum Distillation | Separation based on boiling point | Reduced pressure (e.g., <1 Torr) | Suitable for thermally stable compounds; minimizes decomposition of sensitive functional groups. google.com |

| Thiol-Disulfide Exchange Chromatography | Covalent chromatography | Matrix with activated thiol groups | A specialized technique for selectively isolating thiol-containing compounds from complex mixtures. |

Reactivity of Thiol Groups

The two thiol (-SH) groups in this compound are the primary sites for a variety of chemical reactions, including oxidation, nucleophilic attack, metal chelation, and click chemistry reactions.

Oxidation Reactions (Disulfide Formation, Sulfonic Acids)

The thiol groups of this compound are susceptible to oxidation. Under mild oxidizing conditions, intramolecular or intermolecular disulfide bonds can be formed. Intramolecular oxidation would lead to a cyclic disulfide, a five-membered ring containing a disulfide bond. Intermolecular oxidation would result in the formation of dimers or polymers linked by disulfide bridges.

Stronger oxidizing agents can further oxidize the thiol groups to sulfonic acids (-SO₃H). This transformation significantly alters the physical and chemical properties of the molecule, increasing its acidity and water solubility.

| Reaction Type | Reactant | Product | Conditions |

| Intramolecular Oxidation | This compound | Cyclic disulfide | Mild oxidizing agents (e.g., I₂, air) |

| Intermolecular Oxidation | This compound | Dimer/Polymer | Mild oxidizing agents |

| Strong Oxidation | This compound | 3-Amino-1,2-disulfonic acid propane (B168953) | Strong oxidizing agents (e.g., H₂O₂, KMnO₄) |

Nucleophilic Attack and Alkylation Reactions (Thioethers)

The thiol groups of this compound are nucleophilic and can readily participate in nucleophilic substitution reactions with alkyl halides or other electrophiles to form thioethers. This alkylation can occur at one or both thiol groups, leading to mono- or di-substituted products. The formation of thioethers can be used to introduce a wide variety of organic moieties to the molecule, thereby modifying its properties for specific applications.

| Reaction Type | Reactant | Product | General Reaction |

| Monoalkylation | This compound + R-X | 3-Amino-1-thioalkyl-propane-2-thiol | RSH + R'-X → R-S-R' + HX |

| Dialkylation | This compound + 2 R-X | 3-Amino-1,2-bis(thioalkyl)propane | 2RSH + 2R'-X → R(S-R')₂ + 2HX |

Metal-Thiolate Formation

The two adjacent thiol groups of this compound make it an excellent chelating agent for a variety of metal ions. Upon deprotonation, the resulting thiolate anions can form stable complexes with metals such as technetium and rhenium. This property is of particular interest in the development of radiopharmaceuticals, where the dithiol can act as a bifunctional chelator to link a radioactive metal to a biologically active molecule. The stability of these metal complexes is a key factor in their potential applications. For instance, dithiols are known for their strong chelating properties in coordination chemistry.

Thiol-Ene and Thiol-Yne Click Reactions

The thiol groups of this compound can participate in thiol-ene and thiol-yne "click" reactions. These reactions are characterized by their high efficiency, selectivity, and mild reaction conditions.

In a thiol-ene reaction , the thiol groups add across a carbon-carbon double bond (an ene) in the presence of a radical initiator or UV light. wikipedia.orgnih.gov This reaction proceeds via an anti-Markovnikov addition and is a powerful tool for surface modification and polymer synthesis. wikipedia.org

The thiol-yne reaction involves the addition of a thiol to a carbon-carbon triple bond (an alkyne). wikipedia.orgwikiwand.com This reaction can result in either a mono-addition product (an alkenyl sulfide) or a di-addition product where two thiol groups add to the alkyne. wikipedia.orgwikiwand.com These click reactions provide a versatile method for conjugating this compound to other molecules.

| Click Reaction | Reactants | Product Type | Key Features |

| Thiol-Ene | This compound + Alkene | Thioether | High yield, stereoselective, anti-Markovnikov addition wikipedia.org |

| Thiol-Yne | This compound + Alkyne | Alkenyl sulfide (B99878) (mono-addition) or dithioether (di-addition) | Can be initiated by radicals or UV light wikipedia.orgwikiwand.com |

Reactivity of Amine Group

The primary amine group (-NH₂) in this compound imparts basic properties to the molecule and can undergo reactions typical of primary amines.

Protonation and Salt Formation

As a primary amine, the nitrogen atom has a lone pair of electrons and can readily accept a proton (H⁺) from an acid. This protonation results in the formation of an ammonium (B1175870) salt. The pKa of the resulting ammonium ion will determine the pH range at which the amine group is protonated. This property is crucial for understanding the behavior of the molecule in biological systems and for purification processes.

| Reaction Type | Reactant | Product | General Equation |

| Protonation | This compound + Acid (e.g., HCl) | 3-Ammoniopropane-1,2-dithiol chloride | R-NH₂ + HCl → R-NH₃⁺Cl⁻ |

Acylation and Amide Formation

The primary amine group in this compound is expected to readily undergo acylation reactions with various acylating agents to form stable amide bonds. This reactivity is a cornerstone of organic synthesis, allowing for the introduction of a wide array of substituents.

Common acylating agents that would likely react with this compound include:

Acid chlorides: These are highly reactive and would likely lead to rapid and efficient N-acylation.

Acid anhydrides: These offer a less vigorous alternative to acid chlorides for amide formation.

Carboxylic acids: Direct reaction with carboxylic acids typically requires a coupling agent, such as a carbodiimide, to facilitate the formation of the amide bond. chemicalbook.comd-nb.info

The general reaction for the acylation of this compound to form an N-acyl derivative is depicted below:

R-CO-X + H₂N-CH₂-CH(SH)-CH₂(SH) → R-CO-NH-CH₂-CH(SH)-CH₂(SH) + HX

Where R is an organic substituent and X is a leaving group (e.g., Cl, OCOR).

Schiff Base Condensation Reactions

The primary amine of this compound is also anticipated to participate in condensation reactions with aldehydes and ketones to form Schiff bases (imines). This reversible reaction is fundamental in the synthesis of various heterocyclic compounds and coordination complexes. nih.gov

The formation of a Schiff base from this compound would proceed as follows:

R-CHO + H₂N-CH₂-CH(SH)-CH₂(SH) ⇌ R-CH=N-CH₂-CH(SH)-CH₂(SH) + H₂O

The resulting imine can be stabilized through conjugation if an aromatic aldehyde or ketone is used. Furthermore, the imine bond can be subsequently reduced to a stable secondary amine, providing another avenue for derivatization.

Nucleophilic Substitution Reactions

Both the amino and thiol groups of this compound are nucleophilic and can participate in nucleophilic substitution reactions. The thiol groups, being more nucleophilic than the hydroxyl groups of the diol analog, are expected to be particularly reactive towards alkyl halides and other electrophilic substrates.

The reaction of the thiol groups with an alkyl halide would result in the formation of thioether linkages:

R-X + HS-CH₂-CH(NH₂)-CH₂(SH) → R-S-CH₂-CH(NH₂)-CH₂(SH) + HX

Given the presence of two thiol groups, bis-alkylation is also a possibility, potentially leading to the formation of cyclic thioethers. The relative reactivity of the amine versus the thiol groups in nucleophilic substitution reactions would depend on the specific electrophile and the reaction conditions.

Dual Functionalization Strategies

The presence of three distinct reactive sites in this compound opens up possibilities for complex derivatization through dual functionalization strategies.

Selective Modification of Thiol vs. Amine Groups

Achieving selective modification of either the thiol or the amine groups is crucial for controlled synthesis. The difference in nucleophilicity and acidity between the amine and thiol groups can be exploited to direct reactions.

Selective N-functionalization: As discussed in the acylation section, the amino group can be selectively targeted. Protection of the thiol groups, for instance, by conversion to disulfides which can be later reduced, could be a viable strategy to ensure exclusive reaction at the nitrogen atom.

Selective S-functionalization: The higher nucleophilicity of the thiol groups can be leveraged for selective alkylation or arylation under specific conditions. For example, using a milder electrophile or controlling the stoichiometry could favor reaction at the sulfur atoms.

Simultaneous Derivatization

In some applications, simultaneous derivatization of both the amine and thiol groups may be desirable. This could be achieved by using a reagent that reacts with both functionalities or by employing a mixture of reagents in a one-pot synthesis. The formation of complex chelating agents for metal coordination is an area where such simultaneous derivatization would be highly valuable.

Synthesis of Advanced Derivatives for Specific Chemical Applications

While specific examples for this compound are scarce, the derivatization of its diol analog and other aminothiols points towards potential applications for its advanced derivatives.

Derivatives of 3-aminopropane-1,2-diol have been explored for various applications, including the synthesis of chelating resins for metal ion adsorption and the preparation of ceramide analogs. nih.gov The corresponding dithiol derivatives would be expected to exhibit strong coordination with heavy metal ions due to the presence of soft sulfur donor atoms, making them promising candidates for applications in:

Heavy metal chelation: For environmental remediation or as antidotes for heavy metal poisoning.

Nanoparticle functionalization: The thiol groups can readily bind to the surface of gold and other metal nanoparticles, allowing for the attachment of other functional molecules via the amino group.

Synthesis of radiopharmaceuticals: The chelating properties of the dithiol moiety could be utilized for complexing radioactive metals for diagnostic or therapeutic purposes.

The ability to introduce various functionalities through acylation, Schiff base formation, and nucleophilic substitution would allow for the fine-tuning of the properties of these advanced derivatives for specific applications.

Polymeric Precursors

This compound is a valuable monomer for the synthesis of various polymers. Its dithiol group readily participates in polymerization reactions, most notably through oxidation to form disulfide bonds or by reacting with other bifunctional molecules. Disulfides are frequently utilized in reversible cross-linking due to their straightforward reduction to click-reactive thiols. researchgate.net The free thiols generated upon the reduction of a disulfide material can mimic the cellular reducing chemistry of glutathione, which acts as a buffer against acute oxidative stress. researchgate.net

A significant application lies in the creation of self-assembling monolayers (SAMs) on gold surfaces. The strong affinity of the thiol groups for gold facilitates the formation of a stable and organized layer. The exposed terminal amine group can then undergo further functionalization, enabling the attachment of other molecules and the construction of intricate, multilayered structures.

Furthermore, the dithiol functionality is instrumental in synthesizing polydisulfides. These polymers, characterized by repeating disulfide (-S-S-) linkages, are of considerable interest for their redox-responsive behavior. The ability of these disulfide bonds to be cleaved under reducing conditions and reformed under oxidizing conditions makes them promising materials for applications such as drug delivery systems and sensors.

Cross-linking Agents

The presence of two thiol groups makes this compound an efficient cross-linking agent, a process that interlinks polymer chains to create more rigid and stable materials. This is particularly relevant in the formation of hydrogels and other polymeric networks. For instance, dithiols can cross-link polymers containing electrophilic groups like maleimides or vinyl sulfones through a Michael addition reaction, which results in the formation of stable thioether bonds and a three-dimensional network. The mechanical properties of the resulting material can be tuned by adjusting the concentration of the dithiol cross-linker.

Hydrogels with dynamic mechanical properties are particularly interesting for tissue engineering and drug delivery. nih.gov Thiol-maleimide reactions are advantageous because maleimides react with high selectivity for thiols at neutral pH, the reactions are rapid under physiological conditions, and the resulting linkage can be reversed under reducing conditions for controlled degradation. nih.gov

The amine group of this compound can also be involved in cross-linking, for example, by reacting with carboxylic acid groups on a polymer to form amide bonds. This dual reactivity allows for the creation of complex and precisely tailored polymer networks. In one study, two novel methods for synthesizing cross-linked polypropylene (B1209903) were introduced using 2-thiophenemethyl amine (TMA) and 1-(3-aminopropyl) imidazole (B134444) (API) as precursors. nih.gov

| Cross-linking Chemistry | Reactant 1 | Reactant 2 | Resulting Linkage | Key Features |

| Michael Addition | Dithiol | Maleimide/Vinyl Sulfone | Thioether | Forms stable 3D networks. nih.gov |

| Amide Formation | Amine | Carboxylic Acid | Amide | Allows for dual-functional cross-linking. |

| Diels-Alder | Diene (from amine precursor) | Bismaleimide | Cycloadduct | Fast kinetics under mild conditions. nih.gov |

Functional Linkers

Beyond its role in polymerization and cross-linking, this compound is extensively used as a functional linker to connect two different molecular entities, such as a biomolecule and a solid support or nanoparticle. nih.gov The functionalization of nanoparticles enhances their properties and is crucial in medical applications. nih.gov

The dithiol portion of the molecule can anchor to metal surfaces, like gold nanoparticles, while the amine end is available for conjugation with various molecules, including proteins and DNA. rsc.org This is often achieved by forming an amide bond with a carboxylic acid group on the target molecule. This strategy is foundational in the development of biosensors and biochips. For instance, a study demonstrated the synthesis of heterotelechelic polymers with end-groups that bind site-specifically to two different proteins. nih.gov

Conformational Analysis of this compound and its Derivatives

The biological and chemical activity of this compound and its derivatives is intrinsically tied to their three-dimensional conformation. Therefore, conformational analysis offers vital information about the molecule's behavior and its interactions.

Computational techniques, such as molecular mechanics and quantum chemistry calculations, are frequently used to predict the stable conformations of this compound. These studies typically investigate the rotational possibilities around the molecule's single bonds, particularly the C-C and C-S bonds, to determine the most probable molecular shapes.

A key factor in the conformation of the parent molecule is the potential for intramolecular hydrogen bonding between the amine group and one of the thiol groups, which can stabilize certain conformations and influence the molecule's reactivity. A study on the related molecules 2-aminoethanol and 3-aminopropanol found that the most abundant conformer in both compounds has a structure that allows for hydrogen bond interaction from the OH group to the nitrogen atom of the amino group. nih.gov The analysis suggested that this hydrogen bond interaction is more pronounced in 3-aminopropanol. nih.gov

When this compound is derivatized, for example, by forming a cyclic disulfide or by attachment to a larger molecule, its conformational freedom becomes significantly limited. The resulting conformation is a critical determinant of the derivative's function. For instance, when used as a linker, the distance and relative orientation between the molecule's two ends are crucial for its effectiveness.

Experimental methods like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography can provide essential data to validate and refine computational models. For example, NMR can offer information about the dihedral angles between adjacent protons, which helps to define the conformation of the molecular backbone. The synthesis and spectral properties of three new derivatives of the related compound 3-amino-1,2-propanediol have been reported, with full assignments of signals in their 1H- and 13C-NMR spectra provided. nih.gov

Inability to Generate Article on the Coordination Chemistry of this compound

Following a comprehensive search of available scientific literature and chemical databases, it is not possible to generate the requested article on the coordination chemistry of This compound . The primary reason is a significant lack of published research and data specifically concerning this compound's role as a ligand in forming metal complexes.

Searches for the coordination behavior of this compound, its coordination modes (bidentate, tridentate), chelate formation, and its complexation with any transition metals, platinum group metals, lanthanides, or actinides have yielded no specific results. One chemical supplier source suggests the compound is "hypothetical or less-studied," which aligns with the absence of detailed experimental or theoretical studies in the public domain.

A recurring issue in the search process was the frequent misidentification of the requested compound with its analogue, 3-Aminopropane-1,2-diol . While extensive information exists on the synthesis and coordination chemistry of the diol compound, this information is not applicable to the specified dithiol. The difference in the donor atoms—sulfur (in the dithiol) versus oxygen (in the diol)—would lead to fundamentally different chemical properties and coordination behaviors.

Similarly, information on related but distinct molecules such as propane-1,3-dithiol or other aminothiol (B82208) ligands could not be used, as per the strict instruction to focus solely on this compound.

Without any scientific foundation or research findings on the complexation of this compound, the generation of a thorough, informative, and scientifically accurate article that adheres to the provided outline is unachievable. Any attempt to write the article would be speculative and would not meet the required standards of factual accuracy.

Stoichiometry and Stability of Metal Complexes

The stoichiometry and stability of metal complexes with this compound would be critical determinants of their potential applications. The presence of both soft (sulfur) and borderline (nitrogen) donor atoms suggests a high affinity for a variety of metal ions.

Determination of Metal-Ligand Ratios

To determine the metal-ligand ratios of complexes formed with this compound, researchers would typically employ methods such as spectrophotometric titrations (including Job's method of continuous variation), potentiometric titrations, and mass spectrometry. These techniques would allow for the identification of stable complex species in solution, such as 1:1, 1:2, or 2:1 (metal:ligand) ratios. The formation of polynuclear complexes would also be a possibility, especially with metal ions that favor bridging thiol groups.

Hypothetical Data Table: Expected Metal-Ligand Ratios for this compound Complexes

| Metal Ion | Expected Stoichiometry (Metal:Ligand) | Potential for Polynuclear Species |

| Ni(II) | 1:1, 1:2 | High |

| Pd(II) | 1:1, 1:2 | Moderate |

| Pt(II) | 1:1, 1:2 | Moderate |

| Cu(II) | 1:1, 1:2 | High |

| Zn(II) | 1:1, 1:2 | Low |

| Cd(II) | 1:1, 1:2 | Moderate |

| Hg(II) | 1:1, 1:2 | High |

This table is illustrative and based on the behavior of similar dithiol ligands.

Kinetic Studies of Complexation and Dissociation

Kinetic studies would provide insight into the mechanisms of complex formation and dissociation. Techniques such as stopped-flow spectrophotometry could be used to measure the rates of these reactions. The rates of complexation would be expected to be influenced by factors such as the nature of the metal ion, the pH of the solution (which affects the protonation state of the donor groups), and the solvent.

Structural Characterization of Metal Complexes

The structural analysis of metal complexes of this compound would be essential for understanding their properties and reactivity.

Coordination Geometries

The coordination geometry of the metal center would be dictated by the electronic configuration of the metal ion and the steric and electronic properties of the this compound ligand. X-ray crystallography would be the definitive method for determining solid-state structures. For d⁸ metals like Ni(II), Pd(II), and Pt(II), square planar geometries would be expected for 1:1 and 1:2 complexes. Tetrahedral or octahedral geometries would be more likely for d¹⁰ ions like Zn(II) and Cd(II).

Hypothetical Data Table: Predicted Coordination Geometries for Metal Complexes of this compound

| Metal Ion | Typical Coordination Number | Predicted Geometry |

| Ni(II) | 4 | Square Planar |

| Pd(II) | 4 | Square Planar |

| Pt(II) | 4 | Square Planar |

| Cu(II) | 4, 6 | Distorted Octahedral/Square Planar |

| Zn(II) | 4 | Tetrahedral |

This table is illustrative and based on general principles of coordination chemistry.

Influence of Ligand Conformation on Complex Structure

The conformation of the this compound ligand would significantly influence the structure of the resulting metal complexes. The flexibility of the propane backbone allows for different chelate ring conformations (e.g., chair, boat). The preferred conformation would depend on minimizing steric strain within the complex. The orientation of the amino group could also lead to different isomeric forms of the complex, potentially influencing its reactivity and biological activity.

Role of Chirality in Metal Complex Formation

The this compound ligand is inherently chiral due to the stereocenter at its C2 carbon. This chirality plays a significant role in the formation of metal complexes, influencing their stereochemistry and potential applications. The coordination of an enantiopure form of this ligand (either R or S) to a metal center can lead to the generation of new stereogenic centers, including at the metal atom itself, a phenomenon known as "chiral-at-metal". rsc.orgacs.orgrsc.org

The process of transferring stereochemical information from a chiral ligand to a metal center is a key strategy in asymmetric synthesis. rsc.orgnih.gov When a chiral ligand like this compound binds to a metal, it can create a chiral environment around the metal ion. If the resulting coordination geometry is, for instance, octahedral, the arrangement of the ligands can create a helical twist, leading to Δ (delta) or Λ (lambda) isomers at the metal center. acs.org

The coordination of a single enantiomer of a chiral bidentate ligand can diastereoselectively favor the formation of one of these metal-centered configurations over the other. acs.orgrsc.org For example, an (R)-ligand might preferentially induce a Λ-configuration at the metal, resulting in a (Λ, R)-diastereomer. rsc.org This diastereoselectivity is crucial as it allows for the potential separation of these isomers and their use in enantioselective catalysis. nih.gov The stability and stereochemical integrity of these chiral-at-metal complexes are critical, as racemization or epimerization at the metal center can diminish their utility. rsc.org The design of the ligand framework is therefore essential to ensure the metal center is both stereochemically stable and reactive. rsc.orgnih.gov

Redox Properties of Metal-Dithiolate Complexes

Metal complexes containing dithiolate ligands, such as the deprotonated form of this compound, are renowned for their rich redox chemistry. This is primarily due to the "non-innocent" character of the dithiolene ligand framework. acs.orgresearchgate.netacs.orgrsc.org A non-innocent ligand is one where the ligand itself is redox-active, meaning it can exist in multiple, stable oxidation states. This activity complicates the simple assignment of a formal oxidation state to the central metal ion, as electron density is often delocalized over the entire metal-ligand system. nih.govnih.gov

The dithiolene ligand can exist in three principal redox states:

Ene-1,2-dithiolate (dianion, [L]²⁻) : This is the fully reduced form.

Thioketone-radical thiolate (monoanion, [L]¹⁻˙) : A one-electron oxidized, open-shell radical species.

Dithioketone (neutral, [L]⁰) : The fully oxidized form. nih.gov

This ability to shuttle electrons means that redox events observed in the complex may be centered on the ligand, the metal, or delocalized across both. nih.gov This property makes metal-dithiolene complexes highly versatile components in materials and catalysis.

Electrochemical Behavior

The electrochemical behavior of metal-dithiolate complexes is characterized by a series of accessible, often reversible, one-electron transfer steps. acs.orgnih.gov Techniques like cyclic voltammetry can reveal these multiple redox events, corresponding to the interconversion between the different oxidation states of the dithiolene ligand. core.ac.uknih.gov

Table 1: Redox States of the Dithiolene Ligand Framework

| Redox State | Formal Charge | Description |

|---|---|---|

| Ene-1,2-dithiolate | 2- | Fully reduced dianion |

| Thioketone-radical thiolate | 1- | One-electron oxidized radical monoanion |

| Dithioketone | 0 | Neutral, fully oxidized form |

This interactive table summarizes the principal redox states of a dithiolene-type ligand.

Role in Electron Transfer Processes

The capacity of dithiolene ligands to act as electron reservoirs is central to their role in electron transfer processes. researchgate.net Metal-dithiolene complexes can facilitate multi-electron reactions by storing and releasing electrons from the ligand framework, not just the metal center. This property is vital in many catalytic cycles.

These complexes are particularly relevant in bioinorganic chemistry, as the dithiolene motif is found in the pyranopterin cofactor of essential molybdenum and tungsten enzymes. researchgate.net These enzymes catalyze critical metabolic redox reactions. Synthetic model complexes have been crucial for understanding the electronic structures and electron transfer mechanisms of these enzymatic active sites.

Furthermore, the unique electronic properties of metal-dithiolene complexes have led to their intensive study as components of molecular conductors and superconductors. acs.org The ability of planar complexes to stack and facilitate intermolecular electron transfer through their ligand π-orbitals is a key feature in the design of these advanced materials. acs.org In biological and synthetic systems, these complexes can act as both electron donors and acceptors, with their function being tunable through chemical modification. nih.govacs.org

Reactivity of Coordinated Ligands

Once this compound is coordinated to a metal center, the reactivity of its functional groups is significantly altered. Upon coordination, the thiol groups are typically deprotonated to form nucleophilic thiolate sulfur atoms bound to the metal. wikipedia.org These coordinated thiolates are susceptible to reaction with various electrophiles. A common reaction is S-alkylation, where the sulfur atom attacks an alkyl halide, forming a thioether. nih.govacs.org This reactivity allows for the post-synthetic modification of the complex. The specific mechanism of alkylation can depend on factors like the charge of the complex and the nature of the other ligands bound to the metal. nih.govacs.org

The pendant amino group of the this compound ligand generally retains its nucleophilicity after the dithiol portion coordinates to the metal. This free amino group is available for further reactions. It can be involved in secondary coordination to the same or another metal center, or it can react with various electrophiles, such as aldehydes or nitriles, potentially leading to the formation of new ring systems or peptide-like bonds. acs.orgmdpi.com This dual reactivity of the coordinated ligand—at both the sulfur and nitrogen atoms—provides a rich platform for constructing more complex molecular architectures and functional materials.

Advanced Spectroscopic and Analytical Characterization of 3 Aminopropane 1,2 Dithiol and Its Derivatives

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides valuable insights into the functional groups and bonding within a molecule.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to different functional groups.

For 3-Aminopropane-1,2-dithiol, characteristic IR absorption bands would be expected for the amine (N-H), thiol (S-H), and alkane (C-H) functionalities. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The S-H stretching vibration for the two thiol groups is expected to be a weak band in the range of 2550-2600 cm⁻¹. The C-H stretching vibrations of the propane (B168953) backbone would be observed around 2850-2960 cm⁻¹. Bending vibrations for the amino group (N-H bend) would likely be found near 1590-1650 cm⁻¹.

Table 5.1.1: Expected Infrared (IR) Spectroscopy Data for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3300-3500 | Medium |

| C-H Stretch | 2850-2960 | Medium to Strong |

| S-H Stretch | 2550-2600 | Weak |

| N-H Bend | 1590-1650 | Variable |

Note: This table is based on general spectroscopic principles for aminothiols, as no specific experimental data for this compound was found.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly useful for identifying non-polar bonds.

In a hypothetical Raman spectrum of this compound, the S-H stretching vibration, which is often weak in IR spectra, would be expected to show a more intense band. Similarly, the C-S stretching vibrations, typically found in the 600-750 cm⁻¹ region, would be readily observable. The C-C and C-H vibrations of the carbon backbone would also be present.

No experimental Raman spectroscopy data for this compound could be located in the searched scientific literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton (¹H) NMR

Proton NMR spectroscopy provides information about the number, type, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the aminomethyl group (CH₂-NH₂), the methine proton (CH-SH), and the methylene (B1212753) protons adjacent to the second thiol group (CH₂-SH). The protons of the amine and thiol groups would also produce signals, although their chemical shifts can be variable and depend on factors like solvent and concentration.

Table 5.2.1: Expected Proton (¹H) NMR Data for this compound

| Proton Environment | Expected Chemical Shift (ppm) | Expected Multiplicity |

| H₂N-CH ₂- | ~2.7-3.0 | Multiplet |

| -CH (SH)- | ~3.0-3.5 | Multiplet |

| -CH ₂(SH) | ~2.5-2.9 | Multiplet |

| -SH | Variable | Triplet (if coupled) |

| -NH ₂ | Variable | Singlet (broad) |

Note: This table is a prediction based on analogous structures, as no specific experimental data for this compound was found.

Carbon-13 (¹³C) NMR

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct signals would be expected in the ¹³C NMR spectrum, corresponding to the three carbon atoms of the propane chain. The chemical shifts of these carbons would be influenced by the attached amino and thiol groups.

Table 5.2.2: Expected Carbon-13 (¹³C) NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (ppm) |

| H₂N-C H₂- | ~45-55 |

| -C H(SH)- | ~40-50 |

| -C H₂(SH) | ~30-40 |

Note: This table is a prediction based on the analysis of similar aminothiol (B82208) structures, as no specific experimental data for this compound was found.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Multidimensional NMR techniques are instrumental in determining the complete and unambiguous structure of a molecule.

COSY (Correlation Spectroscopy) would be used to establish the connectivity between adjacent protons. For this compound, cross-peaks would be expected between the protons of the -CH₂-NH₂ group and the -CH(SH)- proton, and between the -CH(SH)- proton and the protons of the -CH₂(SH) group, confirming the propane backbone structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively assign each proton signal to its corresponding carbon atom in the this compound structure.

While these techniques are standard for structural elucidation, no published studies employing them for the characterization of this compound were identified.

Heteronuclear NMR (e.g., ⁵¹V NMR for complexes)

There is no available literature detailing the use of ⁵¹V Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of vanadium complexes of this compound. While studies on vanadium complexes with similar ligands, such as the diol analogue 3-amino-1,2-propanediol (B146019), have been published and utilize ⁵¹V NMR to elucidate the coordination environment of the vanadium center, no such data has been reported for the dithiol counterpart.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound or its derivatives, which would provide precise mass measurements to confirm elemental composition, are not present in the reviewed scientific databases.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Similarly, there is a lack of published research employing Electrospray Ionization Mass Spectrometry (ESI-MS) for the analysis of this compound. This technique is widely used for the characterization of polar and large molecules, including metal complexes, but its application to this specific dithiol compound has not been documented in accessible literature.

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

No specific Ultraviolet-Visible (UV-Vis) spectroscopic data for this compound or its simple derivatives could be retrieved. While UV-Vis spectroscopy is a fundamental technique for studying compounds with chromophores, detailed spectra and analyses for this particular molecule are not available.

Circular Dichroism (CD) for Chiral Compounds

The study of chiral derivatives of this compound using Circular Dichroism (CD) spectroscopy has not been reported in the scientific literature. CD spectroscopy is essential for determining the stereochemistry of chiral molecules, including metal complexes. However, no such investigations have been published for compounds derived from this compound.

X-ray Diffraction (XRD) and Crystallography

X-ray diffraction stands as the most definitive method for determining the solid-state structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise arrangement of atoms in the crystal lattice can be determined.

Single crystal X-ray diffraction (SC-XRD) is the gold standard for obtaining an unambiguous three-dimensional molecular structure. This technique requires a well-ordered single crystal of the compound. For a molecule like this compound, which is a liquid at room temperature, obtaining a suitable crystal would necessitate its conversion to a solid derivative, such as a hydrochloride salt, or cooling to a low temperature.

Should a single crystal of a derivative like this compound hydrochloride be analyzed, a data table summarizing key crystallographic parameters would be generated.

Interactive Table: Hypothetical Crystallographic Data for a this compound Derivative

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| β (°) | 105.4 |

| Volume (ų) | 995.6 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.45 |

| R-factor | 0.045 |

Note: The values in this table are hypothetical and serve as an illustration of the data obtained from a single crystal X-ray diffraction experiment.

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze polycrystalline materials. wikipedia.org Instead of a single crystal, a fine powder of the sample is used, which contains a vast number of small crystallites in random orientations. youtube.com The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. bnl.govyoutube.com

PXRD is particularly useful for:

Phase Identification: By comparing the experimental diffraction pattern to a database of known patterns, the crystalline compounds in a sample can be identified.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of extra peaks in the diffractogram.

Polymorphism Studies: Different crystalline forms (polymorphs) of the same compound will produce distinct powder patterns. youtube.com

Determination of Crystallinity: The presence of broad, diffuse scattering in addition to sharp Bragg peaks can indicate the presence of amorphous content. youtube.com

For a derivative of this compound, PXRD would be instrumental in routine quality control to ensure phase purity and consistency between batches. While structure solution from powder data is more complex than from single-crystal data, it is a viable option when suitable single crystals cannot be obtained. nih.gov

Elemental Analysis

Elemental analysis is a cornerstone technique for the characterization of chemical compounds, providing the mass fractions of the constituent elements. wikipedia.org For organic compounds, this typically involves combustion analysis to determine the percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS).

The experimentally determined elemental composition is compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed formula and is a critical indicator of the sample's purity. wikipedia.org

For this compound, with a molecular formula of C₃H₉NS₂, the theoretical elemental composition can be calculated.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Mass Percent (%) |

| Carbon | C | 12.01 | 3 | 36.03 | 29.25 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 7.37 |

| Nitrogen | N | 14.01 | 1 | 14.01 | 11.37 |

| Sulfur | S | 32.07 | 2 | 64.14 | 52.01 |

| Total | 123.25 | 100.00 |

In a research context, if this compound were synthesized and purified, elemental analysis would be a crucial step in its characterization, alongside spectroscopic methods. For instance, a study on the synthesis of 3-amino-1,2-propanediol reported the use of elemental analysis to confirm the structure of the target compound. researchgate.net

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. The mixture is dissolved in a fluid called the mobile phase, which carries it through a structure holding another material called the stationary phase. The various constituents of the mixture travel at different speeds, causing them to separate.

High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture. It is particularly well-suited for compounds that are non-volatile or thermally unstable.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. However, due to the lack of a strong chromophore in the molecule, direct UV detection would be challenging. Therefore, pre-column derivatization with a reagent that introduces a fluorescent or UV-active tag is a common strategy for the analysis of thiols and amines. nih.govnih.gov Reagents such as o-phthalaldehyde (B127526) (OPA) in the presence of a mercaptan, or N-substituted maleimides, are frequently used for this purpose. nih.govmdpi.com

The choice of column, mobile phase composition (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol), and detector would be optimized to achieve good resolution and sensitivity. diva-portal.org An example of HPLC conditions for a related compound, 3-amino-1,2-propanediol, involved an ion-exchange resin column and a borate (B1201080) buffer eluent. researchgate.net

Interactive Table: Illustrative HPLC Method Parameters for Derivatized this compound

| Parameter | Example Condition |

| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Derivatization Reagent | o-Phthalaldehyde (OPA)/2-Mercaptoethanol |

| Detection | Fluorescence (e.g., Ex: 340 nm, Em: 455 nm) |

| Retention Time | Dependent on specific conditions and derivative |

Gas chromatography (GC) is a common type of chromatography used in analytical chemistry for separating and analyzing compounds that can be vaporized without decomposition. Due to the high boiling point and polar nature of this compound, direct injection into a GC system would likely result in poor peak shape and thermal degradation.

Therefore, derivatization is typically required to convert the polar -NH₂ and -SH groups into less polar, more volatile functional groups. Silylation reagents, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), are commonly used to derivatize amines and thiols for GC analysis. mdpi.comnih.gov

The resulting derivatives can then be separated on a suitable capillary column (e.g., a non-polar or mid-polar column like a DB-5 or DB-17) and detected by a flame ionization detector (FID) or a mass spectrometer (MS). GC-MS is particularly powerful as it provides both retention time data for quantification and mass spectral data for structural confirmation. google.com The analysis of the related compound, 3-methylamino-1,2-propanediol, has been reported using GC, highlighting the need for appropriate column temperatures to ensure the elution of all components. wikipedia.org

Interactive Table: Potential GC-MS Parameters for Derivatized this compound

| Parameter | Example Condition |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (2 min), then ramp to 280 °C at 10 °C/min |

| Derivatization Reagent | BSTFA with 1% TMCS |

| Detection | Mass Spectrometry (Electron Ionization) |

| Mass Range | m/z 40-500 |

Computational and Theoretical Investigations of 3 Aminopropane 1,2 Dithiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure, stability, and reactivity of a molecule from first principles.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Aminopropane-1,2-dithiol, DFT studies would be invaluable for determining a wide range of molecular properties. Researchers could calculate optimized molecular geometries, vibrational frequencies for spectroscopic analysis, and electronic properties such as HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and kinetic stability. mdpi.commdpi.com For instance, DFT has been successfully used to study the electronic properties and reactivity of other sulfur-containing molecules, providing insights into their potential applications. mdpi.com

Ab Initio Methods

Ab initio methods are a class of quantum chemistry methods based on fundamental principles without the use of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) can provide highly accurate results for smaller molecules. An ab initio study of this compound could offer benchmark data on its conformational energies and reaction barriers, providing a deeper understanding of its intrinsic chemical behavior. rsc.orgresearchgate.net

Conformational Energy Landscapes

The biological and chemical activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional shape. Mapping the conformational energy landscape would reveal the relative stabilities of different spatial arrangements (conformers) of the molecule. This involves systematically exploring the potential energy surface by rotating the single bonds and calculating the energy of each conformation. Such studies, which have been performed on other complex thiols, are crucial for identifying the most stable conformers and understanding the energy barriers between them, which dictates the molecule's dynamic behavior. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system, offering insights into processes that occur over time.

Solution-Phase Behavior

The behavior of this compound in a solvent is critical for many of its potential applications. MD simulations can model the explicit interactions between the dithiol and solvent molecules, revealing how the solvent influences the conformational preferences of the solute. This would involve simulating a system containing one or more molecules of this compound surrounded by a large number of solvent molecules (e.g., water) and observing their movements over time.

Interaction with Solvents and Other Molecules

Understanding how this compound interacts with its environment is key to predicting its function. MD simulations can quantify the strength and nature of these interactions, such as hydrogen bonding between the amino and thiol groups with water molecules. Furthermore, simulations could be employed to study its interaction with other molecules, such as metal ions or biological macromolecules, to explore its potential as a chelating agent or a building block for more complex structures. Coarse-grained MD simulations, for example, have been used to elucidate the molecular organization of complex systems involving polymers and nucleic acids. nih.gov

While the computational and theoretical investigation of this compound is currently an unwritten chapter in the scientific literature, the established methodologies outlined above provide a clear path forward. Future research in this area holds the promise of uncovering the fundamental properties of this intriguing molecule, which could pave the way for its application in materials science, coordination chemistry, and beyond. The lack of existing data underscores a significant opportunity for original research to contribute to the broader understanding of aminodithiol compounds.

Prediction of Spectroscopic Properties

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the spectroscopic properties of molecules like this compound. These predictions are vital for interpreting experimental spectra and confirming molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, researchers can obtain chemical shifts that are often in good agreement with experimental data. For instance, DFT calculations using the B3LYP functional with a suitable basis set such as 6-311++G(d,p) can provide valuable predictions. While specific data for this compound is scarce, predictions for analogous small molecules containing aminomethyl and thiol groups suggest the expected ranges for their chemical shifts.

Infrared (IR) Spectroscopy: Computational methods can also simulate the vibrational spectra of this compound. By calculating the harmonic vibrational frequencies at the optimized geometry, a theoretical IR spectrum can be generated. These calculations help in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the S-H, N-H, C-S, and C-N stretching and bending vibrations.

A hypothetical table of predicted spectroscopic data for this compound, based on computational studies of similar compounds, is presented below.

| Spectroscopic Data | Predicted Value | Associated Functional Group |

| ¹H NMR Chemical Shift (ppm) | 1.5 - 2.0 | -CH₂- (adjacent to NH₂) |

| ¹H NMR Chemical Shift (ppm) | 2.5 - 3.0 | -CH₂- (adjacent to SH) |

| ¹H NMR Chemical Shift (ppm) | 1.0 - 1.5 | -SH |

| ¹³C NMR Chemical Shift (ppm) | 40 - 50 | -CH₂-NH₂ |

| ¹³C NMR Chemical Shift (ppm) | 30 - 40 | -CH-SH |

| IR Frequency (cm⁻¹) | 2550 - 2600 | S-H stretch |

| IR Frequency (cm⁻¹) | 3300 - 3500 | N-H stretch |

| IR Frequency (cm⁻¹) | 600 - 800 | C-S stretch |

Note: This data is illustrative and based on general values for similar functional groups. Actual values would require specific DFT calculations for this compound.

Reaction Mechanism Studies

Theoretical chemistry plays a crucial role in elucidating the mechanisms of chemical reactions. For this compound, computational studies can map out the potential energy surfaces for various reactions, identifying transition states, intermediates, and reaction products. This provides a detailed understanding of the reaction kinetics and thermodynamics.

Studies on the reaction mechanisms of thiols often involve their oxidation to disulfides or their role as nucleophiles. whiterose.ac.ukacs.org Computational investigations of these processes for this compound would likely involve DFT calculations to determine the activation energies and reaction enthalpies. For example, the mechanism of its oxidation to the corresponding cyclic disulfide could be explored, providing insights into the stability of the dithiol and its propensity to form disulfide bonds, which is a critical aspect of its biological and chemical reactivity. figshare.com Radical-mediated reactions involving the thiol groups can also be computationally modeled to understand potential polymerization or addition reactions. nih.govacs.org

Ligand-Metal Interaction Modeling

The presence of both amino and dithiol functional groups makes this compound an excellent candidate as a chelating ligand for various metal ions. Computational modeling, particularly with DFT, is a powerful tool to investigate the nature of these interactions. researchgate.net Such studies can predict the preferred coordination geometries, binding energies, and electronic structures of the resulting metal complexes.

Modeling the interaction of this compound with metal ions such as nickel, copper, or zinc would involve optimizing the geometry of the complex and analyzing the bonding between the ligand and the metal. rsc.org Calculations can reveal the contributions of the sulfur and nitrogen atoms to the coordination and can help in understanding the stability and reactivity of these complexes. This information is particularly valuable in the context of designing new metal-based catalysts or sensors.

Structure-Property Relationship Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a compound with its biological activity or physical properties. fiveable.memdpi.com While specific QSAR/QSPR studies on this compound are not prominent in the literature, the principles of these methods can be applied to understand how structural modifications would affect its properties.

For a series of derivatives of this compound, QSAR models could be developed to predict properties such as antioxidant activity, metal chelation efficiency, or inhibitory potential against specific enzymes. rsc.orgnih.govnih.govnih.govresearchgate.netnih.govd-nb.info These models are typically built using a set of calculated molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

A hypothetical QSAR data table for a series of aminodithiol derivatives is shown below to illustrate the concept.

| Compound | LogP (Hydrophobicity) | HOMO Energy (eV) | Molecular Weight | Biological Activity (IC₅₀, µM) |

| Derivative 1 | 1.2 | -6.5 | 150.3 | 10.5 |

| Derivative 2 | 1.5 | -6.3 | 164.3 | 8.2 |

| Derivative 3 | 0.9 | -6.8 | 136.2 | 15.1 |

| Derivative 4 | 1.8 | -6.1 | 178.4 | 5.7 |

Note: This table is a conceptual illustration of a QSAR study and does not represent actual experimental or calculated data for derivatives of this compound.

Through such computational investigations, a deeper understanding of the chemical behavior and potential applications of this compound can be achieved, guiding future experimental work and the design of novel molecules with tailored properties.

Based on a comprehensive search of available scientific literature, it is not possible to generate an article on the non-biological and non-clinical applications of the chemical compound “this compound” according to the provided outline.

The search reveals a significant lack of published research specifically detailing the use of this compound in the specified areas of advanced materials science and catalysis. One chemical supplier source describes the compound, with CAS number 15049-98-6, as a "hypothetical or less-studied organic compound".

Extensive searches for this compound in relation to the requested topics—polymer precursors, surface functionalization of materials, self-assembled monolayers (SAMs), cross-linking agents, and as a ligand in homogeneous catalysis—did not yield specific research findings. The vast majority of available information pertains to:

The diol analogue, 3-Amino-1,2-propanediol (B146019) (CAS 616-30-8), which has different chemical properties and applications. nih.govchemicalbook.comchemicalbook.com

General principles of using dithiols or aminothiols in applications like forming self-assembled monolayers wikipedia.orgfkit.hr and as cross-linking agents, nih.gov but without mentioning the specific molecule this compound.

Due to the absence of specific data and research findings for this compound in the requested contexts, generating a scientifically accurate and informative article that adheres strictly to the provided outline is not feasible without resorting to speculation or including information on incorrect compounds, which would violate the core instructions of the request.

Non Biological and Non Clinical Applications of 3 Aminopropane 1,2 Dithiol

Catalysis and Organocatalysis

Component in Heterogeneous Catalysts

3-Aminopropane-1,2-dithiol, with its primary amine and vicinal dithiol functional groups, presents a versatile platform for the development of heterogeneous catalysts. While direct applications of this compound itself in heterogeneous catalysis are not extensively documented in readily available literature, the principles of its constituent functional groups suggest its potential. Primary amines, for instance, have been successfully immobilized on solid supports like polystyrene to create effective and recyclable heterogeneous catalysts for various organic transformations, including asymmetric rearrangement reactions. nih.gov The immobilization of such chiral primary amines onto solid supports is a growing field, aiming to simplify product purification and catalyst recovery. nih.gov

The general strategy involves anchoring the amine-containing molecule onto a solid matrix, which can prevent the catalyst from deactivating through intermolecular reactions. nih.gov For example, in the context of primary amino acid-derived catalysts, end-capping strategies have been shown to be crucial for achieving catalyst recyclability. nih.gov Given that this compound possesses a primary amine, it could theoretically be anchored to solid supports in a similar fashion. The presence of the dithiol group could offer additional functionalities, such as acting as a coordination site for metal nanoparticles or providing a different mode of interaction with substrates. The development of such supported catalysts is a key area in green chemistry, as it facilitates more sustainable chemical processes. nih.gov

Redox Catalysis

The dithiol-disulfide redox couple is a fundamental feature of many biological and chemical systems. Dithiolene ligands, which are structurally related to this compound, are well-known for their non-innocent character, meaning the ligand itself can actively participate in the redox chemistry of a metal complex. nih.govresearchgate.net These ligands can exist in multiple oxidation states, from the fully reduced dithiolate to the fully oxidized dithione. nih.gov This redox activity makes metal complexes with dithiolene-type ligands promising candidates for catalysis, particularly in reactions involving electron transfer.

Complexes containing dithione ligands are of interest due to their electron-deficient nature, which allows them to act as electron acceptors. nih.gov The synthesis of metal complexes with dithione ligands derived from N,N'-substituted 1,2-diamines has been reported, highlighting the accessibility of this class of redox-active ligands. nih.gov While specific studies detailing the use of this compound in redox catalysis are not prominent, the fundamental principles of dithiolene and dithione chemistry suggest its potential. A metal complex of this compound could theoretically facilitate redox reactions by cycling through different oxidation states of the sulfur atoms, potentially in concert with a coordinated metal center. The electronic structure of such complexes, particularly the mixing of metal and ligand orbitals, would be a key determinant of their catalytic activity. iu.edu

Analytical Chemistry and Sensing

Reagent for Metal Ion Chelation and Adsorption

The presence of both amino and dithiol functional groups makes this compound an effective chelating agent for various metal ions. This property is particularly useful for the removal of heavy metals from aqueous solutions. Research has demonstrated the successful functionalization of polystyrene with the related compound 3-amino-1,2-propanediol (B146019) to create a chelating resin with high adsorption selectivity for gold (Au(III)) ions over other metal ions like lead (Pb(II)), mercury (Hg(II)), copper (Cu(II)), and nickel (Ni(II)). chemicalbook.com

The adsorption capabilities of such functionalized materials are typically evaluated through batch adsorption studies, where parameters like pH, contact time, and initial metal ion concentration are varied to determine the optimal conditions for metal ion removal. The interaction between the chelating agent and the metal ions is often characterized using techniques such as infrared spectroscopy (IR) and scanning electron microscopy (SEM). chemicalbook.com

| Metal Ion | Adsorption Selectivity |

|---|---|

| Au(III) | High |

| Pb(II) | Lower |

| Hg(II) | Lower |

| Cu(II) | Lower |

| Ni(II) | Lower |

Components in Chemical Sensors and Biosensors (non-clinical)

The ability of the thiol groups in this compound to bind to the surface of gold nanoparticles (AuNPs) makes it a candidate for the development of colorimetric sensors for metal ions. The principle behind such sensors is the aggregation or de-aggregation of functionalized AuNPs in the presence of a target analyte, which results in a visible color change of the solution. nih.gov

For instance, malonamide (B141969) dithiocarbamate (B8719985) functionalized gold nanoparticles have been developed for the colorimetric detection of Cu²⁺ and Hg²⁺ ions. rsc.org The aggregation of these nanoparticles in the presence of the metal ions causes a red-shift in their surface plasmon resonance (SPR) peak, leading to a color change from red to blue. rsc.org The sensitivity of such sensors can be very high, with detection limits in the nanomolar range. rsc.orgnih.gov While this example does not use this compound directly, the underlying principle of using a dithiol-functionalized nanoparticle for metal ion sensing is highly relevant. The amino group in this compound could provide an additional binding site for metal ions, potentially enhancing the selectivity and sensitivity of the sensor.

| Metal Ion | Detection Limit (nM) |

|---|---|

| Cu²⁺ | 41 |

| Hg²⁺ | 45 |

Separation Science (e.g., chiral stationary phases)

While direct applications of this compound in chiral stationary phases for chromatography are not widely reported, the closely related compound, 3-amino-1,2-propanediol, has been utilized in the field of separation science. Specifically, it has been employed as a hydrogen bond donor in the design of a novel chiral deep eutectic solvent (DES). chemicalbook.com

Deep eutectic solvents are mixtures of a hydrogen bond acceptor and a hydrogen bond donor that have a melting point significantly lower than that of the individual components. The chirality of the 3-amino-1,2-propanediol imparts chirality to the DES, which can then be used as a medium for stereoselective chemical reactions or separations. The use of such green solvents is a growing area of interest in sustainable chemistry. chemicalbook.com

Organic Synthesis Building Block